molecular formula C20H18N2O3 B7546379 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide

Cat. No. B7546379
M. Wt: 334.4 g/mol
InChI Key: GYJMHBZTKBRRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide, also known as NBQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate. This results in a reduction in the excitatory response of the neuron and a decrease in the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by this compound has been shown to have a variety of biochemical and physiological effects. In addition to reducing the excitatory response of neurons, this compound has been shown to decrease the release of neurotransmitters, decrease oxidative stress, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One major advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in laboratory experiments is its selectivity for the AMPA receptor, which allows for the specific investigation of the role of this receptor subtype in various processes. However, this compound has a relatively short half-life and may require repeated administration in some experiments. Additionally, its potency may make it difficult to achieve a complete blockade of the receptor without causing off-target effects.

Future Directions

There are several potential future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in scientific research. One area of interest is the investigation of its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more potent and selective AMPA receptor antagonists may lead to new insights into the role of this receptor subtype in various physiological processes. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-3-methanol with 2-chloroquinoline-8-carboxylic acid followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been widely used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(11-15-6-3-5-14-7-4-10-21-20(14)15)22-12-16-13-24-17-8-1-2-9-18(17)25-16/h1-10,16H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJMHBZTKBRRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.